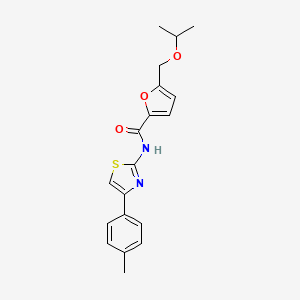

5-(isopropoxymethyl)-N-(4-(p-tolyl)thiazol-2-yl)furan-2-carboxamide

Description

Structure and Key Features:

The compound 5-(isopropoxymethyl)-N-(4-(p-tolyl)thiazol-2-yl)furan-2-carboxamide features a furan-2-carboxamide core linked to a 4-(p-tolyl)thiazol-2-yl group. The furan ring is substituted with an isopropoxymethyl moiety at the 5-position, enhancing lipophilicity. The thiazole ring is para-substituted with a p-tolyl (4-methylphenyl) group, contributing to aromatic stacking interactions. The carboxamide bridge (-CONH-) connects these moieties, a common feature in bioactive molecules for hydrogen bonding .

A plausible route involves:

Preparation of 5-(isopropoxymethyl)furan-2-carboxylic acid.

Activation of the carboxylic acid (e.g., using HATU or EDCI).

Coupling with 2-amino-4-(p-tolyl)thiazole under basic conditions .

Properties

IUPAC Name |

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-(propan-2-yloxymethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-12(2)23-10-15-8-9-17(24-15)18(22)21-19-20-16(11-25-19)14-6-4-13(3)5-7-14/h4-9,11-12H,10H2,1-3H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFYVYUIENHLER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)COC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(isopropoxymethyl)-N-(4-(p-tolyl)thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

Introduction of the Thiazole Ring: The thiazole ring can be introduced via condensation reactions involving thioamides and α-haloketones.

Attachment of the Isopropoxymethyl Group: This step involves the alkylation of the furan ring with isopropoxymethyl halides under basic conditions.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the furan derivative with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(isopropoxymethyl)-N-(4-(p-tolyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents such as halides, acids, and bases are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in drug development.

Industry: Used in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 5-(isopropoxymethyl)-N-(4-(p-tolyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzymatic activity.

Interaction with Receptors: Modulating receptor activity to produce a biological response.

Pathway Modulation: Affecting cellular signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Physicochemical Properties :

- Lipophilicity: The isopropoxymethyl group increases hydrophobicity compared to polar substituents like morpholinomethyl () or sulfonamides ().

- Melting Point : Comparable to ’s compounds (e.g., 4d–i, which are solids with melting points 160–220°C), the target likely exhibits a high melting point due to aromaticity and hydrogen bonding .

Comparison with Similar Compounds

Structural Analogues with Thiazole-Carboxamide Scaffolds

Key Observations :

- Substituent Effects : The isopropoxymethyl group in the target enhances membrane permeability compared to ’s bromofuran (polar halogen) and ’s polar trifluoromethoxy group.

- Bioactivity : ’s benzamide derivative inhibits PFOR via amide anion interactions, suggesting the target’s carboxamide may similarly engage enzymatic targets .

Thiazole Derivatives with Varying Functional Groups

Sulfonamides vs. Carboxamides :

- ’s Sulfonamide : N-[4-(p-tolyl)thiazol-2-yl]-4-methylbenzenesulfonamide has a sulfonamide (-SO₂NH-) linker, which is more acidic and polar than the target’s carboxamide. This reduces blood-brain barrier penetration but improves aqueous solubility .

- Target Compound : The carboxamide’s hydrogen-bonding capability may enhance target binding affinity, as seen in ’s enzyme inhibitors .

Piperazine/Morpholine-Substituted Thiazoles () :

- Compounds 4d–i: Feature morpholinomethyl or piperazinyl groups on thiazole. These substituents introduce basic nitrogen atoms, improving solubility but reducing CNS penetration compared to the target’s isopropoxymethyl .

Physicochemical and Pharmacokinetic Profiles

Implications :

- The target’s lipophilicity may favor oral absorption but could limit solubility, necessitating formulation optimization.

- ’s compounds with polar groups are more suitable for IV administration .

Biological Activity

5-(isopropoxymethyl)-N-(4-(p-tolyl)thiazol-2-yl)furan-2-carboxamide, a complex organic compound, is recognized for its potential biological activities, particularly in antimicrobial applications. This compound features a unique structural arrangement that includes a furan ring and a thiazole moiety, which are known to influence its pharmacological properties.

The molecular formula of this compound is , with a molecular weight of approximately 356.4 g/mol. Its structural components suggest various interactions with biological systems, which can be leveraged for therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 356.4 g/mol |

| CAS Number | 946360-82-3 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within microbial cells. The compound's furan and thiazole rings are crucial for binding to these targets, modulating their activity, and leading to various biological effects, including antimicrobial and potentially cytotoxic actions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A notable study indicated a minimum inhibitory concentration (MIC) of 7.8 µg/ml against Staphylococcus species, suggesting its potential utility in treating bacterial infections. The compound's efficacy against other pathogens remains an area of active investigation.

Comparative Antimicrobial Efficacy

| Pathogen | MIC (µg/ml) |

|---|---|

| Staphylococcus spp. | 7.8 |

| Escherichia coli | TBD |

| Pseudomonas aeruginosa | TBD |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.

- Antimicrobial Studies : In vitro studies have shown that compounds similar to this compound possess significant antimicrobial properties against various strains of bacteria, including resistant strains.

- Cytotoxic Effects : Research on thiazole derivatives has indicated that modifications in their structure can enhance cytotoxicity against cancer cell lines. While specific data on this compound's cytotoxicity is limited, its structural characteristics suggest potential for similar activity.

- Pharmacokinetics : Preliminary studies on related compounds indicate favorable pharmacokinetic profiles, including good absorption and distribution characteristics, which are critical for therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.